molecular formula C17H26FN3O3S B2945826 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide CAS No. 897618-42-7

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Cat. No.: B2945826
CAS No.: 897618-42-7
M. Wt: 371.47
InChI Key: KJWMMIUGMNMKGA-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide (CAS 897618-42-7) is a synthetic organic compound with a molecular weight of 371.5 g/mol and a molecular formula of C₁₇H₂₆FN₃O₃S . Its structure is characterized by a piperazine core substituted with a 4-fluorophenyl group, which may enhance receptor-binding specificity, particularly toward neurological targets like serotonin or dopamine receptors . The compound features a sulfonylethyl linker that contributes to its polarity and solubility profile, and is capped with a pivalamide group (tert-butyl amide) . This bulky tert-butyl moiety is known to confer significant metabolic stability by sterically shielding the amide bond from enzymatic hydrolysis . As a synthetic benzamide derivative, this compound is of significant interest in medicinal chemistry and pharmacology research . It is provided for in vitro studies and is strictly for Research Use Only. It is not approved for human or veterinary diagnostics or therapeutics .

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWMMIUGMNMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a synthetic compound belonging to the class of benzamide derivatives. Its complex structure includes a fluorophenyl group, a piperazine ring, and a sulfonamide moiety, which contribute to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C18H21F2N3O4SC_{18}H_{21}F_2N_3O_4S, with a molecular weight of approximately 445.5 g/mol. The structure can be represented as follows:

InChI InChI 1S C18H21F2N3O4S2 c19 15 1 5 17 6 2 15 28 24 25 21 9 10 22 11 13 23 14 12 22 29 26 27 18 7 3 16 20 4 8 18 h1 8 21H 9 14H2\text{InChI }\text{InChI 1S C18H21F2N3O4S2 c19 15 1 5 17 6 2 15 28 24 25 21 9 10 22 11 13 23 14 12 22 29 26 27 18 7 3 16 20 4 8 18 h1 8 21H 9 14H2}

Research indicates that this compound interacts with specific biological targets, primarily through enzyme inhibition and receptor modulation. The sulfonamide group enhances the compound's solubility and binding affinity, making it a promising candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and bacterial infections.
  • Receptor Modulation : It targets specific receptors that are crucial for cellular signaling, impacting pathways related to inflammation and cell proliferation.

Biological Activity and Therapeutic Applications

The biological activity of this compound has been explored in various studies, highlighting its potential applications in different therapeutic areas:

Therapeutic Area Activity Study Findings
AntimicrobialExhibits significant antimicrobial activity against various pathogensIn vitro studies show effective inhibition of bacterial growth
AnticancerDemonstrates cytotoxic effects on cancer cell linesCase studies indicate reduced tumor growth in xenograft models
Neurological DisordersPotential for modulating neuroreceptorsResearch suggests improvement in behavioral models of anxiety

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of resistant bacterial strains, showcasing its potential as an antimicrobial agent.
  • Anticancer Research : In preclinical trials involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity. Notably, it was found to induce apoptosis in tumor cells while sparing normal cells.
  • Neuropharmacological Effects : Animal models treated with the compound showed significant reductions in anxiety-like behaviors compared to control groups, indicating its potential as a therapeutic agent for anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Piperazine Substituent Amide/Sulfonamide Group Key Features
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide (Target) C₁₈H₂₇FN₃O₄S 408.5 4-fluorophenyl Pivalamide Bulky tert-butyl group, fluorinated aryl
N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide hydrochloride C₁₈H₃₀ClN₃O₄S 420.0 4-methoxyphenyl Pivalamide 4-methoxy substitution, hydrochloride salt
2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide C₂₀H₂₃F₂N₃O₃S 423.5 2-fluorophenyl Acetamide Smaller acetamide group, dual fluorination
1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) Not reported Not reported Bis(4-fluorophenyl)methyl Sulfamoyl amino Polar sulfamoyl group, high crystallinity
Key Observations:

Bis(4-fluorophenyl)methyl substituents (e.g., compound 6i ) increase steric bulk and polarity, likely improving crystallinity (melting points up to 230°C) but reducing membrane permeability.

Amide Group Variations: Pivalamide (target and ) offers superior metabolic stability due to steric shielding of the amide bond, whereas acetamide () may improve aqueous solubility but is more prone to enzymatic hydrolysis.

Fluorination Patterns :

  • The 4-fluorophenyl group (target) optimizes electronic and steric effects for receptor binding compared to 2-fluorophenyl (), which may alter binding pocket interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Data on Key Properties
Property Target Compound N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)pivalamide HCl 2-(4-fluorophenyl)-N-[2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl]acetamide Compound 6i
Melting Point Not reported Not reported Not reported 230°C
Molecular Weight 408.5 420.0 423.5 Not reported
LogP (Predicted) ~3.1 (high lipophilicity) ~2.8 ~2.5 ~1.9 (polar)
Receptor Affinity Likely 5-HT₁A/D2 Moderate 5-HT₁A (methoxy reduces affinity) Dual 5-HT₁A/D3 (2-fluorophenyl effect) Not reported
Metabolic Stability High (pivalamide) High (pivalamide) Moderate (acetamide) Low (sulfamoyl)
Notes:
  • Lipophilicity : The target’s pivalamide group increases LogP compared to acetamide () or sulfamoyl () analogs, favoring tissue penetration but requiring formulation optimization for solubility.
  • Receptor Binding : Fluorination at the 4-position (target) is associated with higher 5-HT₁A affinity than 2-fluorophenyl () or 4-methoxyphenyl () analogs .
  • Synthesis : The target compound likely follows sulfonylation and amidation steps similar to ’s protocols, with yields dependent on pivalamide introduction efficiency .

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